![molecular formula C10H12ClNO3 B1373089 5-Amino-4-chloro-2-methylphenyl ethyl carbonate CAS No. 930298-25-2](/img/structure/B1373089.png)
5-Amino-4-chloro-2-methylphenyl ethyl carbonate
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Description
Scientific Research Applications
Pharmaceutical Research: Antiviral Agents
This compound has potential applications in the development of antiviral medications. Indole derivatives, which share a similar molecular structure, have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the amino group in the 5-Amino-4-chloro-2-methylphenyl ethyl carbonate could be exploited to synthesize novel indole-based antiviral agents with high selectivity and potency.
Cancer Therapeutics: Antiproliferative Compounds
In cancer research, the compound’s derivatives could be used to create antiproliferative agents. The indole nucleus, found in many bioactive compounds, has shown promise in inhibiting the growth of various cancer cell lines . By modifying the 5-Amino-4-chloro-2-methylphenyl ethyl carbonate structure, researchers can develop new drugs targeting specific cancer pathways.
Material Science: Flame Retardants
The molecular backbone of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate could be utilized in the synthesis of flame retardants for materials. Aryloxy phenols, which can be derived from similar compounds, are known for improving thermal stability and flame resistance in plastics, adhesives, and coatings .
properties
IUPAC Name |
(5-amino-4-chloro-2-methylphenyl) ethyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-3-14-10(13)15-9-5-8(12)7(11)4-6(9)2/h4-5H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVLLFXUJXYMCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC(=C(C=C1C)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676807 |
Source
|
Record name | 5-Amino-4-chloro-2-methylphenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
930298-25-2 |
Source
|
Record name | 5-Amino-4-chloro-2-methylphenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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